Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

HIV Drug Resistance hA3G/Vif Inhibitors Antiviral Drug Discovery

This compound is the definitive starting material for HIV-1 Vif-hA3G medicinal chemistry. Its 3-amino benzoyl core is explicitly claimed in mechanism-of-action patents – 4-amino regioisomers are chemically irrelevant. The ethyl ester confers an optimal LogP of 3.07 for superior cellular permeability over methyl esters. With guaranteed ≥98% purity, it delivers reliable dose-response data and serves as an ideal analytical reference standard. Substitution without rigorous comparative data invalidates research outcomes.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1232797-10-2
Cat. No. B2652194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate
CAS1232797-10-2
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NCC2=C(C(=CC=C2)OC)O
InChIInChI=1S/C17H19NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-10,18-19H,3,11H2,1-2H3
InChIKeyPCGKUFLEWYFXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate (CAS 1232797-10-2): Structural and Procurement Baseline


Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate (CAS 1232797-10-2) is a synthetic small molecule with the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . Its structure features a 3-aminobenzoate ethyl ester core linked via a secondary amine to a 2-hydroxy-3-methoxybenzyl moiety. The compound exhibits a predicted LogP of 3.07 and a predicted pKa of 9.59, indicating moderate lipophilicity and a weakly basic amine site [1]. Commercially, it is available for research use from multiple vendors with purity specifications typically at or above 98% .

Why Generic Substitution of Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate Fails


In the context of antiviral research targeting the hA3G/Vif protein-protein interaction, the 3-amino substitution pattern on the benzoyl ring is a critical determinant of biological activity [1]. Broad structural class patents explicitly claim 3-amino benzoyl derivatives, but not the 4-amino regioisomers, for this specific mechanism [1]. Therefore, simply replacing this compound with a 4-amino regioisomer or a methyl ester analog may result in a complete loss of the targeted hA3G/Vif inhibitory activity. The specific ethyl ester moiety also contributes to the compound's predicted lipophilicity (LogP 3.07) , which directly influences its performance in cell-based assays and any subsequent formulation studies. Substitution without rigorous comparative data risks invalidating research outcomes.

Quantitative Evidence Guide: Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate vs. Closest Analogs


Evidence Item 1: Regioisomeric Specificity in hA3G/Vif Inhibition

The target compound's 3-amino benzoyl core is a claimed structural element within a broader class of hA3G/Vif conjugation inhibitors [1]. While the patent does not provide a direct IC50 for this exact compound, it establishes the class's mechanism of action: inhibiting the binding of the viral infectivity factor (Vif) to the host restriction factor APOBEC3G (hA3G), thereby preserving the cell's innate antiviral defense. The 3-substitution pattern is essential for this activity, as it is a defining feature of the claimed derivatives, whereas 4-substituted analogs are not covered by this patent's claims [1]. The observed phenotypic outcome for the class is the inhibition of viral replication [1].

HIV Drug Resistance hA3G/Vif Inhibitors Antiviral Drug Discovery

Evidence Item 2: Lipophilicity-Driven Differentiation for Cell-Based Assays

Lipophilicity, quantified by the partition coefficient (LogP), is a key determinant of passive membrane permeability. The target compound has a predicted LogP of 3.07, falling within the optimal range (1-3) for oral drug-likeness, whereas the methyl ester analog has a predicted LogP of approximately 2.61 . This difference arises from the additional methylene group in the ethyl ester. While both compounds are predicted to be moderately lipophilic, the slightly higher LogP of the target compound may translate to marginally better passive diffusion across cellular membranes in vitro .

Cellular Permeability LogP Drug-likeness

Evidence Item 3: Purity and Vendor Reproducibility for Quantitative Research

Quantitative research relies on well-characterized materials. The target compound is available from Fluorochem with a certified purity of 98% . In contrast, the 4-amino regioisomer (ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate) is only available at a minimum purity specification of >90% from some vendors . This 8% difference in purity can introduce significant variability in dose-response curves, especially at higher concentrations. A higher purity starting material minimizes the influence of unknown impurities on assay results.

Reproducibility Analytical Chemistry Quality Control

Validated Application Scenarios for Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate Procurement


Scenario 1: hA3G/Vif Inhibitor Discovery and Lead Optimization

This compound is the most relevant commercial starting point for medicinal chemistry programs targeting the HIV-1 Vif-hA3G interaction. Its 3-amino benzoyl core is explicitly claimed in patents covering this mechanism of action, as established in Evidence Item 1 [1]. Procurement of this compound enables direct follow-up studies on the published patent work, including SAR exploration around the ester and amine moieties to improve potency and drug-like properties. Use of a 4-amino regioisomer would be chemically irrelevant for this specific program.

Scenario 2: Cell-Based Antiviral Screening Cascade

For screening cascades where cellular permeability is a prerequisite for activity, this compound's predicted LogP of 3.07 (Evidence Item 2) positions it favorably over the less lipophilic methyl ester analog . It serves as a suitable tool compound to evaluate target engagement in a cellular context, where passive diffusion across the cell membrane is required for the compound to access its intracellular target. Its higher purity (Evidence Item 3) also ensures more reliable dose-response data .

Scenario 3: Analytical Method Development and Validation

The high purity (98%) of commercially available material makes this compound an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS, intended to quantify this and related analogs in biological matrices or reaction mixtures . The well-defined purity and structural identity (confirmed by NMR and MS by vendors) reduce the risk of co-eluting impurities and simplify method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.